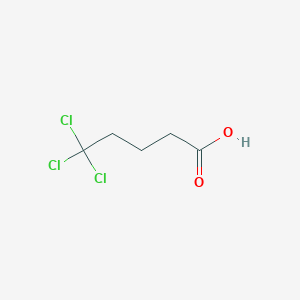

5,5,5-Trichloropentanoic acid

Description

Significance of Carboxylic Acids as Fundamental Building Blocks in Advanced Synthesis

Carboxylic acids are a cornerstone of organic chemistry, prized for their versatility and reactivity. numberanalytics.com They serve as fundamental starting materials for a vast array of organic transformations, enabling the synthesis of numerous important compounds, including pharmaceuticals, polymers, and agrochemicals. solubilityofthings.com The carboxyl group (-COOH) can be readily converted into other functional groups like esters, amides, and acid chlorides, providing chemists with a diverse toolkit for constructing complex molecular architectures. numberanalytics.comsolubilityofthings.com This adaptability makes carboxylic acids indispensable intermediates in multi-step synthetic pathways. numberanalytics.com Their natural abundance in biological systems, such as acetic acid in vinegar and citric acid in citrus fruits, further underscores their fundamental importance. solubilityofthings.comlongdom.org

The Unique Reactivity Profile of Trichloromethyl Moieties in Organic Transformations

The trichloromethyl group (–CCl₃) imparts a distinctive reactivity to organic molecules. chemistryviews.org This moiety is a powerful electron-withdrawing group, a characteristic that significantly influences the properties of the parent molecule. For instance, the presence of a trichloromethyl group can activate adjacent functional groups towards nucleophilic attack. wikipedia.org The trichloromethyl group itself can participate in a variety of chemical reactions. It can be a precursor to other functional groups; for example, it can be converted into dichloroalkenes, chloroalkynes, or even carboxyl groups, highlighting its utility as a synthetic intermediate. chemistryviews.org Furthermore, the trichloromethyl group is a key component in the synthesis of various bioactive compounds. chemistryviews.org Reactions involving the trichloromethyl group, such as its reduction to a dichloromethyl group, have been developed, showcasing its synthetic versatility. acs.org

Positioning of 5,5,5-Trichloropentanoic Acid within the Landscape of Halogenated Aliphatic Carboxylic Acids

Halogenated aliphatic carboxylic acids are organic acids where one or more hydrogen atoms on the alkyl chain have been replaced by a halogen. blogspot.com The nature and position of the halogen atom significantly affect the acid's properties, particularly its acidity. cdnsciencepub.com For instance, the introduction of electron-withdrawing halogens near the carboxyl group increases the acidity of the carboxylic acid. numberanalytics.comcdnsciencepub.com

This compound belongs to this class of compounds, specifically as a terminally chlorinated pentanoic acid. Its structure, featuring a trichloromethyl group at the C5 position, distinguishes it from other chlorinated pentanoic acids such as 5-chloropentanoic acid chemsrc.com and 2,2,5-trichloropentanoic acid. chemspider.com The presence of the three chlorine atoms at the terminal carbon is expected to influence its chemical reactivity and physical properties. While specific research on this compound is not extensive, its synthesis has been documented as part of a multi-step process to produce DL-glutamic acid, starting from 1,1,1,5-tetrachloropentane (B1654572). oup.com This synthesis involved the oxidation of 1,1,1-trichloro-5-hydroxypentane to yield this compound. oup.com Further reactions of this acid, such as dehydrochlorination, have also been explored. oup.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇Cl₃O₂ | nih.gov |

| Molecular Weight | 205.46 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 4236-43-5 | nih.gov |

| Canonical SMILES | C(CC(=O)O)CC(Cl)(Cl)Cl | |

| InChI Key | FSXCYDFJXMGRDJ-UHFFFAOYSA-N | |

| XLogP3-AA (Computed) | 2.3 | nih.gov |

| Polar Surface Area (Computed) | 37.3 Ų | nih.gov |

Interactive Data Table: Comparison of Related Halogenated Pentanoic Acids

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 5,5,5-Trifluoropentanoic Acid | 407-62-5 | C₅H₇F₃O₂ | Enhanced acidity due to the trifluoromethyl group. |

| 4-(4-Chloroanilino)-5,5,5-Trifluoropentanoic Acid | N/A | C₁₁H₁₀ClF₃NO₂ | Increased structural complexity with aromatic and amine groups. |

| 5,5,5-Trifluoro-2-oxopentanoic Acid | 118311-18-5 | C₅H₃F₃O₃ | Contains an additional ketone functional group. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4236-43-5 |

|---|---|

Molecular Formula |

C5H7Cl3O2 |

Molecular Weight |

205.46 g/mol |

IUPAC Name |

5,5,5-trichloropentanoic acid |

InChI |

InChI=1S/C5H7Cl3O2/c6-5(7,8)3-1-2-4(9)10/h1-3H2,(H,9,10) |

InChI Key |

FSXCYDFJXMGRDJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)CC(Cl)(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5,5,5 Trichloropentanoic Acid and Its Structural Analogs

Direct Synthesis of 5,5,5-Trichloropentanoic Acid

Direct synthetic routes aim to produce this compound from precursors that are structurally similar to the target molecule. These methods include the chlorination of alkanoic acids and the hydrolysis of derivatives already containing the trichloro- group.

The direct chlorination of pentanoic acid or its derivatives presents a theoretical path to this compound. However, achieving selective trichlorination at the terminal (C5 or ω) position is a significant challenge. This difficulty arises from the electron-withdrawing nature of the carboxylic acid group, which deactivates the alkyl chain towards electrophilic chlorination and can lead to complex mixtures of products.

While terminal chlorination is difficult, methods for α-chlorination of carboxylic acids are well-established. These reactions typically proceed by converting a small portion of the carboxylic acid into an acid chloride using reagents like phosphorus trichloride (B1173362) (PCl₃). researchgate.netlookchem.comsciencemadness.org The resulting acid chloride then enolizes, and the enol form is chlorinated by a reagent such as trichloroisocyanuric acid (TCCA). researchgate.netlookchem.comsciencemadness.org This process, however, selectively functionalizes the α-position and is not suitable for producing the 5,5,5-trichloro- isomer.

A more successful approach to synthesizing this compound involves starting with a precursor that already contains the CCl₃ group and converting a different functional group into the carboxylic acid moiety.

One prominent example is the oxidation of a primary alcohol. A multi-step synthesis starting from 1,1,1,5-tetrachloropentane (B1654572) has been reported to produce this compound (referred to as 5,5,5-trichlorovaleric acid) in high yield. oup.com The process involves the initial conversion of the terminal chloro- group to a hydroxyl group, followed by oxidation to the carboxylic acid.

Table 1: Synthesis of this compound from 1,1,1,5-Tetrachloropentane

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Hydrolysis | Formation of 1,1,1-trichloro-5-hydroxypentane. | 92% |

| 2 | Oxidation | Oxidation of the alcohol to this compound. | 94% |

Data sourced from a synthesis of DL-Glutamic Acid. oup.com

Another potential route is the hydrolysis of trihalogenated nitrile precursors. The hydrolysis of nitriles to carboxylic acids is a standard transformation in organic synthesis. pressbooks.pub This pathway would involve the synthesis of 5,5,5-trichloropentanenitrile, followed by acidic hydrolysis using reagents like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) under reflux conditions to yield the final carboxylic acid.

Routes Involving Chlorination of Alkanoic Precursors

Indirect Synthetic Pathways Incorporating Trichloromethyl Functionality

Indirect methods focus on creating the trichloromethyl group on a molecular scaffold through carbon-carbon bond formation. These radical-mediated processes are powerful tools for synthesizing structural analogs and complex molecules containing the CCl₃ moiety.

The formation of carbon-chlorine bonds via radical intermediates is a cornerstone of these indirect pathways. The key species in these transformations is the highly reactive trichloromethyl radical (•CCl₃). lookchem.com This radical can be generated from precursors like carbon tetrachloride (CCl₄) or bromotrichloromethane (B165885) (BrCCl₃) through the homolytic cleavage of a carbon-halogen bond. lookchem.comnih.gov Once formed, the trichloromethyl radical readily participates in addition reactions, allowing for the introduction of the CCl₃ group into various organic molecules. lookchem.com

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals. thieme.dethieme.de This technique uses a photocatalyst, such as an iridium complex (e.g., fac-Ir(ppy)₃), which becomes activated upon absorbing visible light (e.g., from blue LEDs). chemistryviews.org The excited photocatalyst can then induce the formation of the trichloromethyl radical from a suitable precursor.

A notable application is the trichloromethylative lactonization of olefins. In this reaction, unsaturated carboxylic acids are treated with BrCCl₃ in the presence of a photocatalyst. chemistryviews.org The process begins with the photocatalyst-mediated generation of the •CCl₃ radical from BrCCl₃. This radical then adds to the alkene, followed by an intramolecular cyclization (lactonization) to yield lactones containing a trichloromethyl group. chemistryviews.org These reactions are often performed at room temperature and can proceed with high regio- and stereoselectivity. chemistryviews.org

Table 2: Typical Conditions for Photocatalytic Trichloromethylative Lactonization

| Component | Example | Purpose |

|---|---|---|

| Substrate | Unsaturated Carboxylic Acid | Alkene and nucleophile source |

| CCl₃ Source | Bromotrichloromethane (BrCCl₃) | Precursor to the •CCl₃ radical |

| Photocatalyst | fac-Ir(ppy)₃ | Absorbs light to initiate radical formation |

| Light Source | Blue LEDs | Energy source to excite the photocatalyst |

| Solvent | DMF/Water | Reaction medium |

| Temperature | Room Temperature | Mild reaction conditions |

Data sourced from Harada, S. et al. (2023). chemistryviews.org

This methodology has also been extended to the enantioselective trichloromethylation of substrates like 2-acyl imidazoles, using a chiral iridium complex that functions as both a Lewis acid and a photoredox catalyst. thieme.deacs.orgresearchgate.net

The Kharasch addition is a metal-catalyzed free-radical addition of polyhalogenated alkanes, such as chloroform (B151607) (CHCl₃) and carbon tetrachloride (CCl₄), to alkenes. wikipedia.orgscispace.com Discovered by Morris S. Kharasch in the 1940s, this reaction is a classic method for forming C-C and C-Cl bonds in a single step. wikipedia.org

The reaction is typically initiated by a metal catalyst, such as an iron or ruthenium complex, which facilitates the formation of a radical from the polyhalogenated methane. wikipedia.orgacs.org For instance, the reaction of an alkene with CCl₄ generates a trichloromethyl radical (•CCl₃). This radical adds to the double bond in an anti-Markovnikov fashion, creating a new carbon-centered radical, which then abstracts a chlorine atom from another molecule of CCl₄ to propagate the radical chain and form the final product. wikipedia.org

An example is the synthesis of 1,1,1,3-trichlorononane from 1-octene (B94956) and carbon tetrachloride. While this specific example does not produce a carboxylic acid directly, the resulting alkyl chloride is a structural analog that demonstrates the power of the Kharasch addition to install the 1,1,1-trichloroalkyl moiety, which could potentially be elaborated into a carboxylic acid in subsequent synthetic steps.

Photoredox Catalysis in Trichloromethylation

Nucleophilic Introduction of Trichloromethyl Anions

A fundamental approach to creating the C-CCl₃ bond is through the nucleophilic trichloromethyl anion (⁻CCl₃). This highly reactive intermediate can be generated from various precursors and is employed to attack electrophilic centers, thereby constructing the desired trichlorinated carbon skeleton.

A conventional and widely utilized method for generating the trichloromethyl anion is the deprotonation of chloroform (CHCl₃). tcichemicals.com This process is typically achieved using a strong base. google.com The resulting anion is unstable and can subsequently eliminate a chloride ion to form dichlorocarbene (B158193) (:CCl₂), a highly reactive electrophile. google.comresearchgate.netmdpi.com The generation of dichlorocarbene from chloroform is a key step in reactions like the Reimer-Tiemann reaction. google.com

Under phase-transfer catalysis (PTC) conditions, chloroform can be deprotonated at the interface of an organic and a concentrated aqueous phase (e.g., 50% NaOH). researchgate.netorganic-chemistry.org The trichloromethyl anions are then transported into the organic phase as soluble ion pairs with the catalyst, where they can react with substrates. researchgate.netmdpi.comorganic-chemistry.org This interfacial method is advantageous as the dissociation of the trichloromethyl anion into dichlorocarbene becomes a reversible process within the organic medium, keeping the reactive species "ready for use" for a longer duration. researchgate.net The trichloromethyl anions generated via decarboxylation of trichloroacetic acid have been shown to react with various aldehydes. rsc.org

An alternative to chloroform deprotonation is the use of silylated trichloromethyl compounds, such as (trichloromethyl)trimethylsilane (TMS-CCl₃). tcichemicals.commdpi.com This organosilicon reagent serves as a stable and effective source of the trichloromethyl anion. tcichemicals.commdpi.com The transformation is often initiated by a nucleophilic activator, like a fluoride (B91410) ion source, which attacks the silicon atom. Current time information in Bangalore, IN. This attack facilitates the release of the ⁻CCl₃ anion, which can then participate in nucleophilic addition reactions with various electrophiles, including aldehydes and ketones, to produce silylated trichloromethyl carbinols. Current time information in Bangalore, IN. This method is considered a valuable strategy for trichloromethylation. tcichemicals.com

Deprotonation of Chloroform and Related Reagents

Copper-Catalyzed Trichloromethylative Carbonylation Reactions

Recent advancements have led to the development of multicomponent reactions that can install the trichloromethyl group and a carbonyl group simultaneously. A notable example is the copper-catalyzed, visible-light-mediated trichloromethylative carbonylation of ethylene (B1197577). tcichemicals.comscribd.comnih.gov This method uses readily available carbon tetrachloride (CCl₄) as the trichloromethyl source and carbon monoxide (CO) as the carbonyl source. tcichemicals.comscribd.com

The reaction efficiently transforms various nucleophiles, including amines, phenols, and alcohols, into the corresponding β-trichloromethyl carboxylic acid derivatives, which are structural analogs of this compound. tcichemicals.comnih.gov The process demonstrates good functional-group tolerance and can be applied to the late-stage functionalization of complex molecules. scribd.com Control experiments have confirmed that the copper salt, a ligand (such as bipyridine), a base, and blue light are all essential for the reaction to proceed optimally. tcichemicals.comnih.gov

Table 1: Optimized Conditions for Copper-Catalyzed Trichloromethylative Carbonylation of Ethylene

| Parameter | Optimal Reagent/Condition | Source |

|---|---|---|

| Catalyst | Cu(OTf)₂ | tcichemicals.comnih.gov |

| Ligand | bpy (2,2'-bipyridine) | tcichemicals.comnih.gov |

| Base | K₂CO₃ | tcichemicals.comnih.gov |

| Solvent | MeCN (Acetonitrile) | nih.gov |

| Trichloromethyl Source | CCl₄ | tcichemicals.comscribd.com |

| Carbonyl Source | CO (Carbon Monoxide) | tcichemicals.comscribd.com |

| Initiation | Blue Light Irradiation | tcichemicals.comnih.gov |

| Temperature | 25–30 °C | nih.gov |

Multicomponent Strategies and Convergent Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. tcichemicals.com This approach is valued for its atom economy and ability to rapidly construct complex molecules, making it a cornerstone of modern convergent synthesis. sciepub.com

Synthesis of 5-Substituted Nitriles of 2,2,4-Trichloropentanoic Acid

A specific application of these principles is seen in the synthesis of 5-substituted nitriles of 2,2,4-trichloropentanoic acid. Research has shown that trichloroacetonitrile (B146778) can undergo an addition reaction with various allyl derivatives in the presence of a copper-containing catalyst, such as cuprous chloride (CuCl), to generate 2,2,4-trichloropentanenitriles. researchgate.net For instance, the reaction of trichloroacetonitrile with acrolein yields 2,2,4-trichloro-5-oxopentanonitrile. researchgate.net

However, the reaction's success is highly dependent on the substrate. While the addition proceeds, the use of allyl chloride and allyl bromide as starting materials leads to complex mixtures due to side reactions and rearrangements of the intermediates. researchgate.net Furthermore, the desired addition products could not be obtained when the reaction was attempted with allyl alcohol, allylamine, or N-allylacetamide. researchgate.net

Homologation of Carboxylic Acid Frameworks for Halogenated Compounds

Homologation reactions, which extend a carbon chain by a single methylene (B1212753) (-CH₂) unit, are fundamental transformations in organic synthesis. These methods are particularly useful for modifying carboxylic acids, including halogenated variants, to access new chemical structures.

A classic and well-established method for the one-carbon homologation of carboxylic acids is the Arndt-Eistert reaction. This multi-step process begins with the conversion of a carboxylic acid to its corresponding acid chloride. The acid chloride is then treated with diazomethane (B1218177) to form a diazoketone intermediate, which, in the presence of a metal catalyst (e.g., Ag₂O), undergoes a Wolff rearrangement to produce a ketene. sciepub.com Subsequent reaction with a nucleophile, such as water, yields the homologated carboxylic acid. This reaction can be applied to halogenated substrates, provided the functional groups are compatible with the reagents.

As a safer alternative that avoids the use of the highly reactive and toxic diazomethane, the Kowalski ester homologation offers another route. This method converts an ester into its higher homolog by reacting it with preformed dibromomethyllithium. The reaction proceeds through a key ynolate intermediate, which upon acidic workup provides the homologated ester. The resulting ester can then be hydrolyzed to the desired carboxylic acid. This protocol has been successfully applied to the synthesis of β-amino esters from α-amino esters.

More recently, novel one-step homologation techniques have been developed that operate directly on native carboxylic acids under mild conditions, representing a significant advancement over traditional multi-step procedures.

Chemical Transformations and Mechanistic Reactivity of 5,5,5 Trichloropentanoic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that undergoes a wide array of transformations. These reactions primarily involve the substitution of the hydroxyl group or the decarboxylation of the entire carboxyl moiety.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including 5,5,5-trichloropentanoic acid. This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of a leaving group. The initial activation of the carboxylic acid is often required to enhance the electrophilicity of the carbonyl carbon and to convert the hydroxyl group into a better leaving group. savemyexams.com

The esterification of carboxylic acids is a fundamental transformation in organic synthesis. While specific examples detailing the esterification of this compound are not prevalent in the literature, established methods for ester synthesis are applicable.

One of the most common methods is the Fischer-Speier esterification , which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.netquora.com The reaction is reversible, and the equilibrium can be driven towards the product by using an excess of the alcohol or by removing water as it is formed. libretexts.org

Another powerful method for esterification, particularly for sterically hindered substrates or sensitive molecules, is the Steglich esterification . This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). core.ac.uk

| Esterification Method | Reagents and Catalysts | Typical Reaction Conditions | Notes |

| Fischer-Speier Esterification | Alcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄, HCl) | Refluxing in excess alcohol | Reversible reaction; often requires removal of water to improve yield. researchgate.netlibretexts.org |

| Steglich Esterification | Alcohol (R'-OH), Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Anhydrous CH₂Cl₂, Room Temperature | Effective for sterically demanding esters and sensitive substrates. core.ac.uk |

| Acid Anhydride (B1165640) Method | Alcohol (R'-OH), Pyridine (B92270) | Room temperature or gentle heating | The reaction of an acid anhydride with an alcohol provides the ester and a carboxylic acid as a byproduct. libretexts.org |

The formation of an amide bond is a critical transformation in organic chemistry and is central to the synthesis of peptides and numerous pharmaceuticals. savemyexams.com A known derivative of this compound is 5,5,5-trichloro-pentanoic acid (2,4,5-trichloro-phenyl)-amide , which is commercially available, indicating its successful synthesis. sigmaaldrich.com

The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.it Therefore, the carboxylic acid must first be activated. This is commonly achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride or by using coupling reagents. nih.gov

In peptide synthesis, a variety of coupling reagents have been developed to facilitate the formation of the peptide bond while minimizing side reactions, particularly racemization of chiral amino acids. omicsonline.orgluxembourg-bio.com Common coupling reagents include carbodiimides like DCC and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium (B103445) and uronium salts like PyBOP and HATU. fishersci.itpeptide.com These reagents react with the carboxylic acid to form a highly reactive activated ester or a similar intermediate, which is then readily attacked by the amine nucleophile. omicsonline.orgiris-biotech.de

| Amidation Method | Activating/Coupling Reagents | Typical Reaction Conditions | Key Features |

| From Acyl Chlorides | Thionyl chloride (SOCl₂) or Oxalyl chloride to form the acid chloride, followed by an amine (R'R''NH) and a base (e.g., pyridine, triethylamine). | Aprotic solvent (e.g., DCM, THF), Room Temperature. savemyexams.comfishersci.it | A common and effective method, but requires the initial preparation of the acid chloride. savemyexams.com |

| Carbodiimide Coupling | DCC or EDC, often with an additive like HOBt or HOAt to suppress racemization. | Aprotic solvent (e.g., DMF, DCM), 0°C to Room Temperature. fishersci.itglobalresearchonline.net | Widely used in peptide synthesis; the choice of additive is crucial for preventing loss of stereochemical integrity. globalresearchonline.net |

| Onium Salt Coupling | HATU, HBTU, PyBOP, etc., in the presence of a non-nucleophilic base (e.g., DIEA). | Aprotic solvent (e.g., DMF), Room Temperature. peptide.com | Highly efficient reagents, especially for sterically hindered couplings. iris-biotech.de |

Acid Chlorides are highly reactive carboxylic acid derivatives and serve as important intermediates in the synthesis of esters, amides, and other acyl compounds. savemyexams.com The most common method for their preparation is the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.it A patent describing the synthesis of the related compound, 5,5,5-trifluoro-2,4,4-trichloropentanoic acid chloride, utilizes thionyl chloride, suggesting this method's applicability to this compound. google.com

Acid Anhydrides can be synthesized by the reaction of a carboxylic acid with an acid chloride or by the dehydration of two molecules of a carboxylic acid. libretexts.org Symmetrical anhydrides can also be prepared using reagents like phosphorus pentoxide (P₄O₁₀) or by reacting a carboxylic acid with a dialkyl dicarbonate (B1257347) in the presence of a Lewis acid. google.comorganic-chemistry.org

| Derivative | Reagent(s) | Typical Reaction Conditions | Byproducts |

| Acid Chloride | Thionyl Chloride (SOCl₂) | Neat or in an inert solvent, often with gentle heating/reflux. fishersci.itgoogle.com | SO₂(g), HCl(g) |

| Acid Chloride | Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM), often with a catalytic amount of DMF. fishersci.it | CO(g), CO₂(g), HCl(g) |

| Acid Anhydride | Acid Chloride (RCOCl) + Carboxylic Acid (RCOOH) | Often in the presence of a base like pyridine. libretexts.org | Pyridinium hydrochloride |

| Acid Anhydride | Phosphorus Pentoxide (P₄O₁₀) | Heating with the carboxylic acid. google.com | Metaphosphoric acid |

There is currently no specific information available in the scientific literature regarding stereoselective transformations at the carboxyl carbon of this compound. Such transformations would involve reactions that create a new stereocenter at the carbon adjacent to the carbonyl group (the α-carbon) or reactions where the carboxyl group itself is involved in a process that differentiates between stereoisomeric reactants or products. For a molecule like this compound, which is achiral, stereoselective reactions would typically involve its reaction with a chiral reagent or catalyst to produce a chiral product in a non-racemic form.

Preparation of Acid Chlorides and Anhydrides

Decarboxylative Functionalizations

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). libretexts.org For simple aliphatic carboxylic acids, this reaction typically requires harsh conditions. However, the presence of certain functional groups can facilitate decarboxylation. libretexts.org

There is no specific literature detailing the decarboxylative functionalization of this compound. General methods for the decarboxylation of carboxylic acids include the Hunsdiecker reaction (for conversion to alkyl halides), Kolbe electrolysis (for dimerization of the alkyl fragment), and various modern photoredox-catalyzed methods that allow for a wide range of functional groups to be introduced in place of the carboxyl group. libretexts.orgorganic-chemistry.org The applicability of these methods to this compound has not been documented. For instance, the decarboxylation of trichloroacetic acid is known to occur readily in the presence of dimethylsulfoxide, even at room temperature, due to the strong electron-withdrawing nature of the three chlorine atoms stabilizing the resulting carbanion intermediate. core.ac.uk It is plausible that this compound could undergo decarboxylation under specific conditions, although likely less readily than trichloroacetic acid due to the greater separation between the trichloromethyl group and the carboxyl group.

Radical Intermediates in Carbon-Carbon Bond Cleavage

Reduction Pathways of the Carboxylic Acid Group

The reduction of the carboxylic acid group in this compound to the corresponding primary alcohol, 5,5,5-trichloropentan-1-ol, requires specific reducing agents. Direct reduction is challenging, so the carboxylic acid is often activated first. A highly chemoselective method involves the formation of a mixed anhydride. scirp.orgscirp.org In this process, the carboxylic acid reacts with isobutyl chloroformate in the presence of a tertiary amine like N-methylmorpholine at low temperatures. scirp.org The resulting mixed anhydride is a highly reactive intermediate that can be selectively reduced by a mild reducing agent such as sodium borohydride (B1222165) in the presence of methanol (B129727). scirp.orgscirp.org This approach offers excellent yield and selectivity, leaving other reducible groups like the trichloromethyl moiety intact. scirp.org Stronger, less selective reducing agents such as DIBAL-H could also be employed for this transformation. nih.gov

Oxidation Reactions Leading to Carbonyl Compounds

The oxidation of a carboxylic acid is generally a difficult transformation. However, oxidative degradation can lead to the formation of carbonyl compounds through C-C bond cleavage. thieme-connect.de The Baeyer-Villiger oxidation is a well-known reaction that converts ketones into esters, but it can also oxidize aldehydes to carboxylic acids using a peroxy acid intermediate. libretexts.org While not a direct oxidation of the starting acid, related oxidative processes under harsh conditions, such as with potassium permanganate, could potentially cleave the alkyl chain of this compound. libretexts.org

Transformations of the Trichloromethyl Group

The trichloromethyl group is a robust functional handle that can also undergo specific transformations, most notably reduction.

Chemoselective Reduction to Dichloromethyl Moieties

The trichloromethyl group at the C5 position can be selectively reduced to a dichloromethyl group. This transformation is a type of reductive dehalogenation. Studies on related polychlorinated compounds have shown that such reductions can be achieved using heterogeneous systems. escholarship.org For example, a system employing metallic zinc nanoparticles (nZn⁰), potentially modified with organic ligands, could facilitate this transformation. The mechanism would likely involve electron transfer from the metal surface to one of the C-Cl bonds, leading to its cleavage and the formation of a dichloromethyl radical intermediate, which is then quenched. This allows for controlled dehalogenation without affecting the carboxylic acid group.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (Diacetoxyiodo)benzene |

| 1,2-Dichloroethane |

| 4,4,4-Trichlorobutyl radical |

| 5,5,5-Trichloropentan-1-ol |

| Isobutyl chloroformate |

| Lithium Bromide |

| Lithium Chloride |

| N-hydroxyphthalimide |

| N-methylmorpholine |

| Potassium permanganate |

Conversion to Other Carbonyl Derivatives

The carboxylic acid functional group of this compound is amenable to conversion into a variety of other carbonyl derivatives, such as acid chlorides, esters, and amides. These transformations are fundamental in organic synthesis, providing intermediates for a wide range of further reactions.

Acid Chlorides: The conversion of a carboxylic acid to an acid chloride is a common and crucial first step for synthesizing other derivatives like esters and amides, which are less reactive. This transformation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.com For instance, analogous halogenated carboxylic acids are readily converted to their corresponding acid chlorides. A patent describes the reaction of 5,5,5-trifluoro-2,4,4-trichloropentanoic acid with thionyl chloride under reflux to yield the acid chloride. google.com This standard methodology is applicable to this compound, which would react with thionyl chloride, producing 5,5,5-trichloropentanoyl chloride, sulfur dioxide, and hydrogen chloride gas. commonorganicchemistry.com The use of a catalytic amount of dimethylformamide (DMF) is often employed when using oxalyl chloride in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com

Esters and Amides: Once the acid chloride is formed, it can be easily converted to esters and amides through nucleophilic acyl substitution. Esters are formed by reacting the acid chloride with an appropriate alcohol, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. Amides are synthesized by reacting the acid chloride with ammonia (B1221849) or a primary or secondary amine. chemistrysteps.com The existence of amides derived from this compound, such as 5,5,5-trichloro-pentanoic acid (2,4,5-trichloro-phenyl)-amide, confirms the viability of these synthetic routes. sigmaaldrich.com Direct conversion of the carboxylic acid to these derivatives is also possible but often requires specific coupling agents or catalysts. organic-chemistry.orgrsc.org

Table 1: Synthesis of Carbonyl Derivatives from this compound

| Target Derivative | Reagent(s) | General Conditions | Product | Reference |

|---|---|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂) | Neat, reflux | 5,5,5-Trichloropentanoyl chloride | commonorganicchemistry.com |

| Acid Chloride | Oxalyl chloride ((COCl)₂), cat. DMF | DCM, Room Temperature | 5,5,5-Trichloropentanoyl chloride | commonorganicchemistry.com |

| Ester | Alcohol (R'OH), Pyridine | From acid chloride | Alkyl 5,5,5-trichloropentanoate | chemistrysteps.com |

| Amide | Ammonia (NH₃) or Amine (R'R''NH) | From acid chloride | 5,5,5-Trichloropentanamide | chemistrysteps.comsigmaaldrich.com |

Radical and Ionic Reactions of the CCl₃ Group

The trichloromethyl (CCl₃) group is a key reactive site in this compound, participating in both radical and ionic transformations. These reactions can modify the terminal end of the molecule, leading to partially or fully dechlorinated products or substitution of the chlorine atoms.

Radical Reactions: The C-Cl bonds in the CCl₃ group can undergo homolytic cleavage under radical conditions, often initiated by radical initiators or photolysis. A significant reaction in this class is reductive dehalogenation. For example, the Hunsdiecker reaction, which involves the formation of a silver salt of the carboxylic acid followed by treatment with bromine, proceeds through a radical mechanism to yield an alkyl bromide with one less carbon. nih.gov While this reaction cleaves the carboxyl group, related radical additions and reductions at the CCl₃ group are synthetically important. The CCl₃ group can participate in atom transfer radical polymerization (ATRP) or atom transfer radical addition (ATRA) reactions, where a transition metal catalyst facilitates the reversible transfer of a chlorine atom to generate a carbon-centered radical.

Ionic Reactions: The CCl₃ group is generally resistant to nucleophilic substitution under standard conditions due to steric hindrance and the stability of the C-Cl bonds. However, under forcing conditions or with specific reagents, substitution can occur. More commonly, the strong electron-withdrawing nature of the CCl₃ group influences the reactivity of the rest of the molecule. Reduction of the CCl₃ group can also proceed through ionic pathways, for instance, using reducing agents like lithium aluminum hydride, although this would also reduce the carboxylic acid.

Reactivity of the Aliphatic Chain and Carbon-Carbon Double Bonds

Dehydrochlorination to Unsaturated Halogenated Carboxylic Acids

The elimination of hydrogen chloride (HCl) from the aliphatic chain of this compound leads to the formation of unsaturated halogenated carboxylic acids. This dehydrochlorination reaction introduces a carbon-carbon double bond, creating a valuable synthetic intermediate.

Research has shown that the dehydrochlorination of this compound (referred to as 5,5,5-trichlorovaleric acid) can be effectively catalyzed by weak Lewis acids. oup.com In a key step for the synthesis of DL-glutamic acid, this compound was converted to 5,5-dichloro-4-pentenoic acid in 85% yield. oup.com The study found that catalysts such as bismuth chloride (BiCl₃) and zinc chloride (ZnCl₂) were most effective for this transformation. oup.com This reaction likely proceeds via coordination of the Lewis acid to a chlorine atom on the C5 carbon, facilitating the departure of a chloride ion and subsequent elimination of a proton from the C4 position to form the alkene.

Table 2: Dehydrochlorination of this compound

| Starting Material | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Bismuth chloride or Zinc chloride | 5,5-Dichloro-4-pentenoic acid | 85% | oup.com |

Hydroarylation and Cyclization Reactions (analogous to trichloromethyl enones)

While direct hydroarylation of this compound is not prominently documented, the reactivity of analogous trichloromethyl-substituted enones provides significant insight into potential transformations. nih.govdoaj.org These reactions, typically conducted in superacidic media, involve the addition of an aromatic ring across a carbon-carbon double bond (hydroarylation) followed by an intramolecular cyclization.

A study on the reaction of 5,5,5-trichloropent-3-en-2-one with various arenes in triflic acid (CF₃SO₃H) demonstrated a tandem hydroarylation-cyclization process. nih.govbeilstein-journals.org The reaction proceeds through the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the C=C double bond. This activated intermediate then undergoes an intermolecular Friedel-Crafts type reaction with an arene at the C4 position (hydroarylation). The resulting carbocation intermediate subsequently undergoes an intramolecular cyclization onto the protonated carbonyl group, ultimately leading to the formation of 3-methyl-1-trichloromethylindenes after dehydration. nih.gov By analogy, if this compound were converted to an unsaturated derivative, such as an enone, similar hydroarylation and cyclization pathways could be envisioned.

Friedel-Crafts Type Processes in Superacidic Media

The use of superacids can dramatically alter the reactivity of organic molecules, enabling transformations that are not possible under conventional acidic conditions. libretexts.orgwikipedia.org Superacids, such as triflic acid (CF₃SO₃H) or fluoroantimonic acid (HSbF₆), are potent proton donors capable of protonating even very weak bases, including carbonyl groups and carbon-carbon double bonds, to generate highly reactive cationic intermediates known as superelectrophiles. rushim.rulibretexts.orgchemicool.com

In the context of molecules containing a trichloromethyl group, these superacidic conditions facilitate intramolecular Friedel-Crafts type cyclizations. For example, 1-aryl-4,4,4-trichlorobut-2-en-1-ones undergo efficient cyclization in triflic acid at 80 °C to yield 3-trichloromethylindan-1-ones. beilstein-journals.org The mechanism involves the protonation of the enone's carbonyl oxygen by the superacid. beilstein-journals.org This O-protonated species is a key reactive intermediate that undergoes an intramolecular electrophilic attack of the activated double bond onto the appended aryl ring, followed by deprotonation to restore aromaticity and yield the indanone product. beilstein-journals.org The reaction of 5,5,5-trichloropent-3-en-2-one with arenes in triflic acid also exemplifies this principle, where the O-protonated enone acts as a 1,3-bi-centered electrophile, reacting first with the external arene and then cyclizing. nih.gov These examples highlight the power of superacid catalysis to promote Friedel-Crafts type processes in appropriately substituted trichloromethyl compounds.

Compound Index

Derivatization and Integration of 5,5,5 Trichloropentanoic Acid in Complex Molecular Architectures

5,5,5-Trichloropentanoic Acid as a Building Block in Diversified Chemical Synthesis

This compound serves as a key reagent for introducing the trichloromethyl group into various molecular frameworks. This functional group is present in numerous natural products with significant biological activities, including antibiotics and antitumor agents. rsc.org The presence of the trichloromethyl moiety can significantly alter the physicochemical properties of a molecule, influencing its bioactivity. rsc.org

The versatility of this compound as a building block, or synthon, lies in its dual functionality. numberanalytics.com The carboxylic acid group can undergo a wide range of transformations, while the trichloromethyl group provides a site for further synthetic manipulation or acts as a key pharmacophore. numberanalytics.com In retrosynthetic analysis, a complex target molecule can be conceptually broken down into simpler precursors, with this compound often representing a key fragment. numberanalytics.comquizlet.comub.edu

Table 1: Applications of this compound in Different Fields

| Field | Application |

|---|---|

| Chemistry | Reagent for introducing trichloromethyl groups. |

| Biology | Studied for its potential as a metabolic inhibitor. |

| Medicine | Investigated as a potential therapeutic agent in drug development. |

Synthesis of Nitrogen-Containing Derivatives from this compound (e.g., amides, cyclic systems)

The carboxylic acid functionality of this compound readily allows for the synthesis of a variety of nitrogen-containing derivatives, most notably amides. The reaction of the acid with an amine, often activated by a coupling agent or by conversion to the corresponding acid chloride, yields the corresponding amide. For instance, the reaction of this compound with 2,4,5-trichloroaniline (B140166) produces 5,5,5-trichloro-pentanoic acid (2,4,5-trichloro-phenyl)-amide.

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals. nih.govfrontiersin.orgjmchemsci.com While direct examples of the cyclization of this compound derivatives into complex cyclic systems are not extensively detailed in the provided search results, the general principles of organic synthesis suggest its potential. The trichloromethyl group can influence the reactivity and regioselectivity of cyclization reactions.

Table 2: Example of a Nitrogen-Containing Derivative of this compound

| Derivative Name | CAS Number | Linear Formula |

|---|

Strategic Scaffold Remodeling Utilizing Halogenated Carboxylic Acids

Halogenated carboxylic acids are valuable tools for strategic scaffold remodeling in organic synthesis. These transformations can involve ring expansions, contractions, or annulations, significantly altering the core structure of a molecule. chemrxiv.org While specific examples detailing the use of this compound in scaffold remodeling are not explicitly available, the principles of such transformations can be inferred.

For instance, photochemical activation of carboxylic acid derivatives can generate radical intermediates that participate in intramolecular reactions, leading to new ring systems. chemrxiv.org The presence of the trichloromethyl group in derivatives of this compound could influence the stability and reactivity of these radical intermediates, potentially directing the course of the remodeling process.

Late-Stage Functionalization of Complex Molecules with Trichloromethyl Units

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late point in the synthetic sequence. nih.govanu.edu.auacs.org This approach avoids the need for de novo synthesis of each analog, saving time and resources. anu.edu.au The introduction of trichloromethyl groups is a key LSF tactic due to the group's ability to modulate biological activity. rsc.org

Copper-catalyzed visible-light-mediated trichloromethylative carbonylation of ethylene (B1197577) is a recent method that allows for the synthesis of β-trichloromethyl carboxylic acid derivatives. rsc.orgresearchgate.net This protocol can be applied to the late-stage functionalization of bioactive molecules and pharmaceutical derivatives. rsc.orgresearchgate.net While this method does not directly use this compound as a starting material, it highlights the importance of incorporating the trichloromethyl moiety into complex structures. The development of methods that utilize building blocks like this compound for direct LSF remains an active area of research.

Stereoselective Syntheses Involving this compound Derivatives

Stereoselectivity is a critical aspect of modern organic synthesis, particularly in the preparation of chiral drugs, where different stereoisomers can have vastly different biological activities. ethernet.edu.et While there is no direct information available regarding stereoselective syntheses specifically involving derivatives of this compound, the principles of stereoselective reactions can be applied.

For instance, free radicals generated from the decarboxylation of chiral carboxylic acids derived from natural sources like tartaric acid can add to prochiral acceptors with high stereoselectivity. nih.gov This suggests that chiral derivatives of this compound could potentially be employed in stereoselective radical reactions to generate enantiomerically enriched products. The development of such methodologies would further enhance the utility of this versatile building block in the synthesis of complex, chiral molecules.

Computational Chemistry and Theoretical Elucidation of 5,5,5 Trichloropentanoic Acid Chemistry

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations serve as a "computational microscope," enabling the examination of molecular properties that are often difficult to measure experimentally. wavefun.com For 5,5,5-trichloropentanoic acid, these methods can predict its geometry, electronic landscape, and dynamic behavior.

The electronic structure of a molecule dictates its fundamental reactivity. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the distribution of electrons and identify regions susceptible to chemical attack. researchgate.net The presence of the strongly electron-withdrawing trichloromethyl (-CCl₃) group and the carboxylic acid (-COOH) group significantly influences the electronic properties of the pentanoic acid backbone.

Reactivity descriptors derived from the electronic structure provide quantitative measures of reactivity. The electrophilicity index, for example, quantifies the ability of a molecule to accept electrons. Due to the CCl₃ group, the carbon atom at the 5-position is expected to be a significant electrophilic site. The carbonyl carbon of the carboxylic acid group also represents an electrophilic center.

Basic computed properties for this compound have been determined and are available in public databases. nih.gov

Table 1: Computed Molecular Properties of this compound

This interactive table provides computed data based on established computational models. nih.gov

| Property | Value | Source |

| Molecular Formula | C₅H₇Cl₃O₂ | PubChem |

| Molecular Weight | 205.46 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| XLogP3-AA | 2.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Polar Surface Area | 37.3 Ų | PubChem |

| InChIKey | FSXCYDFJXMGRDJ-UHFFFAOYSA-N | PubChem |

Frontier Molecular Orbital (FMO) theory is another critical tool. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. For this compound, the LUMO is expected to be localized around the CCl₃ and COOH groups, highlighting their role in electrophilic interactions.

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. scribd.com The aliphatic chain of this compound allows for considerable conformational flexibility. The relative energies of these conformers determine the molecule's preferred shape, which in turn affects its physical properties and biological interactions.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time. ethz.ch These simulations model the atomic movements based on a force field, providing insight into the molecule's flexibility and the stability of different conformers in various environments (e.g., in a vacuum, in water). For this compound, key rotations would occur around the C2-C3 and C3-C4 bonds. The bulky and highly polar trichloromethyl group would create significant steric and electrostatic interactions, influencing the potential energy surface. The most stable conformations are expected to be those that minimize steric clash between the CCl₃ group and the carboxylic acid moiety, likely adopting a staggered or anti-periplanar arrangement along the carbon backbone.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

This interactive table illustrates a plausible energy landscape based on general principles of conformational analysis. Specific values would require dedicated quantum chemical calculations.

| Conformation (Dihedral Angle C2-C3-C4-C5) | Relative Energy (kcal/mol) | Description |

| Anti (180°) | 0.0 | Most stable, minimizes steric hindrance. |

| Gauche (+60°) | ~0.8 - 1.5 | Moderately stable, some steric interaction. |

| Gauche (-60°) | ~0.8 - 1.5 | Moderately stable, some steric interaction. |

| Eclipsed (0°) | >5.0 | High energy, significant torsional and steric strain. |

Quantum chemical calculations are instrumental in mapping out the entire energy profile of a chemical reaction, including the high-energy transition state that connects reactants to products. rsc.org By locating the transition state structure (a first-order saddle point on the potential energy surface), chemists can calculate the activation energy, which is a critical factor determining the reaction rate.

For this compound, transition state analysis could be applied to various potential reactions. For instance, in a nucleophilic substitution reaction at the C5 position, calculations could model the approach of a nucleophile, the formation of a pentavalent carbon intermediate or transition state, and the departure of a chloride ion. Similarly, the mechanism of decarboxylation or esterification could be elucidated by identifying the respective transition state structures and their associated energy barriers.

Conformational Analysis and Molecular Dynamics Simulations

Mechanistic Probing via Computational Approaches

Beyond static properties, computational chemistry provides a framework for dynamically probing complex reaction mechanisms.

Reactions involving free radicals are common in both synthetic and atmospheric chemistry. nih.gov Computational methods can predict the most likely pathways for radical reactions by calculating the bond dissociation energies (BDEs) of all C-H and C-Cl bonds in this compound. The bond with the lowest BDE is typically the most susceptible to homolytic cleavage and radical formation.

In this compound, the C-Cl bonds are expected to be weaker than the C-H bonds, and the stability of the resulting trichloromethyl radical would favor reactions initiated at this site. Theoretical studies on the reaction of OH radicals with similar fluorinated alkenes show that the reaction proceeds via addition to the double bond, highlighting how computational models can predict reaction pathways. researchgate.net Computational analysis can also model the subsequent steps of a radical chain reaction, such as propagation and termination, providing a complete mechanistic picture. nih.gov

In the presence of very strong acids (superacids), organic molecules can become protonated at multiple sites, leading to highly reactive species known as superelectrophiles. mdpi.commdpi.com This activation method can enable reactions with even very weak nucleophiles. nih.govrscf.ru

While direct studies on this compound in superacids are lacking, research on the closely related compound E-5,5,5-trichloropent-3-en-2-one provides significant insight. mdpi.comnih.gov In a superacid like trifluoromethanesulfonic acid (CF₃SO₃H), the carbonyl oxygen of the enone is protonated. DFT calculations and NMR studies have shown that this protonation creates a highly electrophilic species. rscf.ru This O-protonated cation acts as a potent 1,3-bi-centered electrophile, capable of reacting with arenes. nih.govrscf.ru

By analogy, this compound would also undergo activation in a superacid. The carbonyl oxygen of the carboxylic acid group would be the primary site of protonation. This would dramatically increase the electrophilicity of the carbonyl carbon. It is also conceivable that a second protonation could occur, possibly involving the hydroxyl oxygen or even the CCl₃ group, to generate a dicationic superelectrophile, further enhancing its reactivity toward weak nucleophiles. Computational modeling would be essential to confirm the structure of these cationic intermediates and to calculate the energy barriers for their subsequent reactions. mdpi.com

Investigation of Radical Reaction Mechanisms

Prediction of Reactivity and Selectivity in Organic Transformations

The prediction of reactivity and selectivity in organic transformations involving this compound is a complex task that can be effectively addressed through the lens of computational chemistry. While direct experimental and computational studies on this specific molecule are not extensively documented in publicly available literature, its reactivity can be theoretically elucidated by applying established principles of computational chemistry, such as Density Functional Theory (DFT), and by analyzing the electronic effects of its constituent functional groups: the carboxylic acid and the trichloromethyl group. rsc.org

The reactivity of this compound is primarily governed by the interplay of electronic and steric factors. The trichloromethyl group (-CCl₃) is a strong electron-withdrawing group due to the high electronegativity of the chlorine atoms. This has a significant impact on the electron distribution across the entire molecule, influencing the reactivity of both the carboxylic acid moiety and the aliphatic chain. studymind.co.uk

Theoretical Framework for Reactivity Prediction

Computational chemistry provides a powerful toolkit for predicting the behavior of molecules in chemical reactions. rsc.org For this compound, a theoretical approach would involve the following:

Geometric Optimization: The first step is to determine the most stable three-dimensional structure of the molecule using geometry optimization methods, typically within the framework of DFT. This provides the foundation for all subsequent calculations.

Electronic Structure Analysis: Understanding the distribution of electrons is key to predicting reactivity. This involves the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the generation of a Molecular Electrostatic Potential (MEP) map. researchgate.net

Transition State Theory: To predict the selectivity (regio- and stereoselectivity) of a reaction, computational models can be used to locate and calculate the energies of transition states for different possible reaction pathways. The pathway with the lowest activation energy is predicted to be the major one. beilstein-journals.org

Influence of the Trichloromethyl Group on Reactivity

The -CCl₃ group significantly influences the reactivity of this compound in several ways:

Increased Acidity: The strong inductive effect of the -CCl₃ group withdraws electron density from the carboxylic acid group, stabilizing the resulting carboxylate anion. This is predicted to increase the acidity of this compound compared to pentanoic acid. studymind.co.uk

Activation of the Aliphatic Chain: The electron-withdrawing nature of the -CCl₃ group can make the hydrogen atoms on the adjacent carbon (C4) more susceptible to abstraction in certain reactions.

Steric Hindrance: The bulky trichloromethyl group can sterically hinder the approach of reagents to the C5 position and adjacent parts of the molecule, influencing the regioselectivity of reactions.

Prediction of Reactivity at Different Sites

Computational models can predict the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Map: An MEP map visually represents the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map would be expected to show a region of high positive potential around the acidic proton of the carboxyl group, indicating its susceptibility to deprotonation by a base. The oxygen atoms of the carbonyl group would exhibit negative potential, making them sites for electrophilic attack. The chlorine atoms, despite their high electronegativity, can exhibit regions of positive potential on their outer surface (a "σ-hole"), making them potential sites for nucleophilic attack under certain conditions. researchgate.net

Frontier Molecular Orbital (FMO) Theory: FMO theory is a powerful tool for predicting reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital to which the molecule is most likely to accept electrons (electrophilic character). The energies and distributions of the HOMO and LUMO across the molecule can predict how it will interact with other reagents. For this compound, the LUMO is expected to have significant contributions from the carbonyl carbon and the C-Cl bonds, suggesting these are the primary electrophilic sites. The HOMO would likely be localized on the oxygen atoms of the carboxyl group.

Illustrative Data Tables for Reactivity Prediction

The following data tables are illustrative and based on theoretical principles of computational chemistry. They are intended to demonstrate the types of data that would be generated in a computational study of this compound and are not based on published experimental or calculated values for this specific molecule.

Table 1: Predicted Frontier Molecular Orbital (HOMO/LUMO) Energies

| Orbital | Predicted Energy (eV) | Implication for Reactivity |

| HOMO | -8.5 | Moderate nucleophilicity, primarily from the carboxyl group. |

| LUMO | -1.2 | Significant electrophilicity, with potential reactive sites at the carbonyl carbon and C-Cl bonds. |

| HOMO-LUMO Gap | 7.3 | Indicates high kinetic stability. |

Table 2: Predicted Partial Atomic Charges (Illustrative)

| Atom | Predicted Partial Charge (a.u.) | Implication for Reactivity |

| Carbonyl Carbon (C1) | +0.65 | Highly electrophilic site, susceptible to nucleophilic attack. |

| Carbonyl Oxygen | -0.55 | Nucleophilic site, prone to protonation or coordination with Lewis acids. |

| C5 | +0.10 | Slightly electrophilic due to the attached chlorine atoms. |

| Chlorine Atoms | -0.15 | Overall negative charge, but with potential for electrophilic interaction via σ-holes. |

| Acidic Hydrogen | +0.45 | Highly acidic proton. |

Prediction of Selectivity in Specific Organic Transformations

Nucleophilic Acyl Substitution: In reactions involving nucleophilic attack at the carbonyl carbon, the primary products will be those of acyl substitution (e.g., esterification, amidation). The reactivity will be higher than that of unsubstituted alkanoic acids due to the electron-withdrawing -CCl₃ group. libretexts.org

Reactions at the α-Carbon (C2): Halogenation or alkylation at the α-carbon (e.g., Hell-Volhard-Zelinsky reaction) would likely proceed, though potentially slower than for simpler carboxylic acids if the bulky -CCl₃ group presents steric hindrance to the formation of intermediates.

Reactions involving the -CCl₃ group: The trichloromethyl group itself can participate in reactions. For instance, under reductive conditions, it could be reduced to a dichloromethyl or methyl group. Under strongly basic conditions, elimination of HCl could potentially occur, although this is less common for saturated systems compared to vinyl or aryl systems. The chlorine atoms could also be substituted via nucleophilic attack, particularly if assisted by a Lewis acid.

Table 3: Predicted Relative Activation Energies for Competing Reactions

| Reaction Type | Predicted Relative Activation Energy (kcal/mol) | Predicted Selectivity |

| Nucleophilic attack at carbonyl carbon | Low | Highly favored pathway for many reagents. |

| Deprotonation at α-carbon | Moderate | Possible with a strong base, leading to α-functionalization. |

| Nucleophilic substitution at C5 | High | Generally disfavored due to steric hindrance and the strength of the C-Cl bond, but may be possible with specific reagents. |

| C-H abstraction at C4 | High | Unlikely under standard conditions but could be promoted by radical initiators. |

Emerging Research Directions and Future Perspectives in Trichloropentanoic Acid Chemistry

Development of Sustainable and Green Synthetic Methodologies

The synthesis of halogenated organic compounds is traditionally associated with harsh reagents and significant environmental impact. Consequently, a major thrust in modern chemistry is the development of sustainable and green synthetic routes. For 5,5,5-trichloropentanoic acid, several innovative approaches can be envisioned, moving beyond classical methods.

One promising avenue is the application of photocatalysis. Researchers have demonstrated that inexpensive, commercial organic ketones like xanthone (B1684191) can act as photocatalysts for the activation of carboxylic acids through a hydrogen atom transfer (HAT) mechanism. eurekalert.orghokudai.ac.jp This method allows for the generation of carboxy radicals, which can then participate in various bond-forming reactions, including the introduction of chlorine atoms. eurekalert.orghokudai.ac.jp Another green approach involves visible-light-mediated decarboxylative halogenation using iron salts as catalysts. nih.gov This technique offers a mild and efficient way to convert aliphatic carboxylic acids into their corresponding halides, potentially adaptable for the synthesis of precursors to this compound. nih.gov

Heterogeneous catalysis also offers significant advantages in terms of catalyst recyclability and process sustainability. Niobium pentoxide (Nb₂O₅) has been identified as a base-tolerant heterogeneous Lewis acid catalyst capable of promoting condensation reactions of dicarboxylic acids and amines. nih.gov While not a direct synthesis of this compound, this demonstrates the potential of solid acid catalysts in activating carboxylic acid functionalities for various transformations under greener conditions.

Furthermore, one-pot syntheses that minimize waste and energy consumption are highly desirable. The use of thionyl chloride, a common reagent for converting carboxylic acids to acyl chlorides, has been adapted for the one-pot synthesis of amides. rsc.org Similar strategies could be developed for other derivatives of this compound. The reduction of carboxylic acids to alcohols, another fundamental transformation, can also be achieved in environmentally friendly media, avoiding the use of hazardous solvents. escholarship.org

Table 1: Comparison of Potential Synthetic Methodologies for this compound and its Precursors

| Methodology | Catalyst/Reagent | Energy Source | Key Advantages |

| Photocatalytic Activation | Xanthone (organic ketone) | Visible Light | Inexpensive catalyst, mild conditions, selective O-H bond activation. eurekalert.orghokudai.ac.jp |

| Decarboxylative Halogenation | Iron Salts | Visible Light | Utilizes abundant and non-toxic metal, mild reaction conditions. nih.gov |

| Heterogeneous Catalysis | Niobium Pentoxide (Nb₂O₅) | Heat | Recyclable, base-tolerant, suitable for continuous flow processes. nih.gov |

| One-Pot Amide Synthesis | Thionyl Chloride | Heat | Reduces workup steps, improves atom economy. rsc.org |

| Green Reduction | Nickel pre-catalyst/Silane | Room Temperature | Performed in environmentally benign solvents. escholarship.org |

Exploration of Novel Catalytic Systems for Halogenated Carboxylic Acid Transformations

The reactivity of this compound is largely dictated by its two functional groups: the carboxylic acid and the trichloromethyl group. Developing novel catalytic systems to selectively transform these groups is crucial for unlocking the compound's synthetic potential.

For transformations involving the carboxylic acid moiety, various catalytic systems are being explored. As mentioned, photocatalysts like xanthone can activate the O-H bond of the carboxylic acid. eurekalert.orghokudai.ac.jp Additionally, iron-catalyzed decarboxylative halogenation presents a novel approach. nih.gov The activation of carboxylic acids can also be achieved using sulfonyl chlorides, which convert them into mixed anhydrides, susceptible to reaction with organometallic reagents to form ketones. researchgate.net Furthermore, advancements in metal-catalyzed hydrocarboxylation reactions using catalysts based on copper, palladium, rhodium, and iridium offer new routes to synthesize carboxylic acids from unsaturated precursors. rsc.org

The transformation of the C-Cl bonds in the trichloromethyl group is another key area of research. Vanadia-based catalysts have shown promise in promoting C-Cl bond activation, particularly in the context of controlling chlorinated aromatic pollutants. acs.org These catalysts, especially when modified with protonated sulfate, exhibit enhanced Brønsted acidity, which can lower the energy barrier for breaking the C-Cl bond. acs.org Such systems could potentially be adapted for the selective reduction or substitution of the chlorine atoms in this compound.

The development of catalysts for the hydrodechlorination of chlorinated organic compounds is also highly relevant. While not directly studied for this compound, research on related molecules provides valuable insights.

Table 2: Overview of Novel Catalytic Systems for Carboxylic Acid and Halide Transformations

| Catalytic System | Transformation | Key Features |

| Xanthone (Photocatalyst) | Carboxylic Acid Activation | Inexpensive, metal-free, operates under visible light. eurekalert.orghokudai.ac.jp |

| Iron Salts | Decarboxylative Halogenation | Utilizes an earth-abundant metal, proceeds under mild conditions. nih.gov |

| Vanadia-based Catalysts | C-Cl Bond Activation | Enhanced Brønsted acidity, potential for selective dechlorination. acs.org |

| Cu, Pd, Rh, Ir Complexes | Hydrocarboxylation | Synthesis of carboxylic acids from unsaturated precursors. rsc.org |

| Sulfonyl Chlorides | Carboxylic Acid Activation | Forms mixed anhydrides for further reactions. researchgate.net |

Advanced Spectroscopic and Chromatographic Methods for Detailed Mechanistic Investigations

A thorough understanding of the structure and reaction mechanisms of this compound and its derivatives relies on sophisticated analytical techniques. While specific spectroscopic data for this compound is limited in the public domain, the application of standard and advanced methods can be inferred.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be fundamental for confirming the carbon skeleton and the position of the trichloromethyl group. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be invaluable for unambiguously assigning all proton and carbon signals, especially in complex reaction mixtures or for structurally related compounds.

Infrared (IR) Spectroscopy: IR spectroscopy would clearly identify the presence of the carboxylic acid group through its characteristic broad O-H stretch and the sharp C=O stretch. wisc.edu The C-Cl stretching vibrations would also be observable in the fingerprint region. wisc.edu

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) would provide the molecular weight and fragmentation pattern, which can help in structural elucidation. wisc.edu The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would result in a characteristic M, M+2, M+4, and M+6 pattern for the molecular ion and fragments containing the trichloromethyl group, serving as a definitive indicator of the number of chlorine atoms. lehigh.edu High-resolution mass spectrometry (HRMS) would yield the exact molecular formula. lehigh.edu

Chromatographic Methods:

The separation and quantification of this compound and related compounds from complex matrices necessitate advanced chromatographic techniques.

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile halogenated organic compounds. chromatographyonline.com Derivatization of the carboxylic acid to a more volatile ester may be required for optimal analysis. Comprehensive two-dimensional gas chromatography (GC×GC) offers even greater resolving power for complex samples. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like carboxylic acids. shodex.com Reversed-phase HPLC with a suitable mobile phase, likely a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile (B52724) with pH adjustment, would be a standard approach. asianpubs.org Ion-exclusion chromatography is another effective HPLC mode for separating organic acids. shodex.com

Ion Chromatography: This technique is specifically designed for the analysis of ionic species, including organic acids, and can offer high selectivity and sensitivity. shodex.com

Table 3: Application of Analytical Techniques to this compound

| Technique | Information Provided | Expected Observations/Application |

| ¹H & ¹³C NMR | Carbon-hydrogen framework | Chemical shifts and coupling constants confirming the pentanoic acid chain and the -CCl₃ group. |

| IR Spectroscopy | Functional groups | Broad O-H and sharp C=O bands for the carboxylic acid; C-Cl stretches in the fingerprint region. wisc.edu |

| Mass Spectrometry | Molecular weight and formula | Characteristic isotopic pattern for three chlorine atoms; fragmentation pattern. lehigh.edu |

| GC-MS | Separation and identification of volatile components | Analysis of the compound (possibly after derivatization) and its reaction byproducts. chromatographyonline.com |

| HPLC | Separation of non-volatile components | Quantification of the acid in reaction mixtures or environmental samples. shodex.comasianpubs.org |

Biogeochemical Transformations and Environmental Chemical Pathways of Trichloromethyl Compounds

The presence of a trichloromethyl group in this compound raises questions about its environmental fate and potential for biogeochemical transformation. While direct studies on this compound are lacking, research on other trichloromethyl compounds, such as chloroform (B151607) and trichloroacetic acid (TCAA), provides valuable insights into its likely environmental pathways.

Studies have shown that trichloromethyl compounds can be formed naturally in terrestrial environments, particularly in forest soils. nih.govresearchgate.netnih.gov These processes are thought to be similar to chemical chlorination mechanisms. nih.gov It is plausible that under certain soil conditions, natural chlorination of organic precursors could lead to the formation of a variety of chlorinated compounds, potentially including this compound or its precursors. The degradation of leucine (B10760876) in some microalgae is known to produce trichlorovaleric acid, indicating that biological pathways for the synthesis of such compounds exist in nature. sci-hub.se

The environmental degradation of chlorinated alkanoic acids can occur through both biotic and abiotic pathways.

Biodegradation: Microorganisms have evolved to degrade a wide range of chlorinated compounds. researchgate.net The degradation of chlorinated aliphatic acids can proceed via aerobic or anaerobic pathways, often involving dehalogenase enzymes that cleave the carbon-halogen bond. asm.orglibretexts.org For beta-chlorinated acids, degradation can be dependent on the activation of the acid to its coenzyme A derivative. asm.org

Abiotic Degradation: Abiotic degradation processes can also contribute to the transformation of chlorinated compounds in the environment. libretexts.org Reductive dehalogenation is an important pathway in anaerobic environments like sediments and groundwater. libretexts.org Advanced oxidation processes, such as those involving persulfate activated by zero-valent iron, have been shown to be effective in degrading chlorinated hydrocarbons. iwaponline.com

The trichloromethyl group is generally resistant to degradation, but it is not entirely inert. The ultimate fate of this compound in the environment would depend on a complex interplay of factors including soil type, microbial populations, pH, and redox conditions.

Potential for Integration in Advanced Functional Materials and Polymer Chemistry

The bifunctional nature of this compound, possessing both a reactive carboxylic acid group and a trichloromethyl moiety, suggests its potential as a building block for advanced functional materials and polymers.

The carboxylic acid group is a versatile handle for polymerization and surface modification. Polymers functionalized with carboxylic acid groups are widely used in various applications, including as ion-exchange resins, adhesives, and in water treatment. chinesechemsoc.orgmdpi.com this compound could be incorporated as a monomer into polyesters, polyamides, or other condensation polymers. The presence of the bulky and hydrophobic trichloromethyl group could impart unique properties to the resulting polymers, such as altered solubility, thermal stability, and mechanical strength. Thioctic acid, which also contains a carboxylic acid group, has been used to create dynamic polymers with self-healing and reprocessable properties, highlighting the utility of this functional group in creating advanced materials. chinesechemsoc.org

The trichloromethyl group also offers opportunities for further functionalization. It can participate in various chemical reactions, including reduction to a dichloromethyl or monochloromethyl group, or substitution of the chlorine atoms. This could allow for the post-polymerization modification of materials containing this compound units, enabling the tuning of their properties or the introduction of new functionalities. For instance, the trichloromethyl group could serve as a site for cross-linking or for grafting other polymer chains.

While speculative without direct experimental evidence, the unique combination of functional groups in this compound makes it an intriguing candidate for the development of new polymers with tailored properties for specialized applications, ranging from high-performance coatings to functional membranes.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 5,5,5-Trichloropentanoic acid to ensure reproducibility?

- Methodological Answer : Synthesis typically involves chlorination of pentanoic acid derivatives under controlled conditions (e.g., using SOCl₂ or PCl₃). Characterization requires a combination of NMR spectroscopy (¹H/¹³C) to confirm the trichloro substitution pattern and HPLC to assess purity (>95%). For reproducibility, document reaction parameters (temperature, solvent, stoichiometry) and include reference spectra for comparison. New compounds must provide elemental analysis and mass spectrometry data to verify molecular composition .

Q. Which analytical techniques are most effective for confirming the identity and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use FT-IR to identify carboxylic acid (-COOH) and C-Cl stretching bands.

- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 210–240 nm) or GC-MS for volatile derivatives.

- Quantitative Analysis : Titration with standardized NaOH can determine acid strength. Cross-validate results with melting point analysis (if crystalline) and compare to literature values .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store in airtight, corrosion-resistant containers under inert gas (e.g., N₂) at -20°C to minimize hydrolysis. Conduct stability tests under varying conditions (pH, temperature) using accelerated degradation studies monitored by HPLC. Always review Safety Data Sheets (SDS) for hazard-specific protocols, including fume hood use and PPE requirements .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the reaction mechanisms involving this compound?